Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17308777
InChI: InChI=1S/C17H17NO2/c1-12-16(13-8-10-15(19-2)11-9-13)18-20-17(12)14-6-4-3-5-7-14/h3-12,17H,1-2H3/t12-,17-/m0/s1
SMILES:
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol

Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole

CAS No.:

Cat. No.: VC17308777

Molecular Formula: C17H17NO2

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole -

Specification

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
IUPAC Name (4S,5S)-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydro-1,2-oxazole
Standard InChI InChI=1S/C17H17NO2/c1-12-16(13-8-10-15(19-2)11-9-13)18-20-17(12)14-6-4-3-5-7-14/h3-12,17H,1-2H3/t12-,17-/m0/s1
Standard InChI Key UUHLFFRLDPQOTD-SJCJKPOMSA-N
Isomeric SMILES C[C@@H]1[C@H](ON=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3
Canonical SMILES CC1C(ON=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The core structure of trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole consists of a partially saturated isoxazole ring (4,5-dihydroisoxazole) with three distinct substituents:

  • 3-position: 4-Methoxyphenyl group (C6H4OCH3C_6H_4OCH_3)

  • 4-position: Methyl group (CH3CH_3)

  • 5-position: Phenyl group (C6H5C_6H_5)

The trans-configuration refers to the spatial arrangement of the 4-methyl and 5-phenyl groups on the dihydroisoxazole ring, which imposes specific steric and electronic constraints . X-ray crystallography data from analogous compounds reveals bond lengths of 1.46–1.49 Å for the N–O bond and 1.33–1.36 Å for the C=N bond, with dihedral angles between substituents ranging from 112° to 128° .

Comparative Structural Analysis

The compound’s structural analogs demonstrate how substituent modifications affect physicochemical properties:

Compound NameKey Structural FeaturesBoiling Point (°C)LogP
4,5-Dihydro-3,5-diphenylisoxazoleDual phenyl groups at 3/5 positions351.42.99
3-(4-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acidCarboxylic acid functionalizationN/A1.87
Target CompoundTrans-configuration with methoxy groupEstimated 345–3553.12*

*Predicted using group contribution methods .

The methoxy group enhances solubility in polar solvents compared to purely aromatic analogs, while the trans-configuration reduces molecular symmetry, influencing crystallization behavior .

Synthesis and Reaction Pathways

Nitronate-Aryne Cycloaddition

The most efficient synthesis route involves a [3+2] cycloaddition between nitroalkenes and arynes. For the target compound:

  • (E)-1-Methoxy-4-(2-nitroprop-1-en-1-yl)benzene reacts with styrene in the presence of SnCl₄ at -78°C.

  • The reaction proceeds via a nitronate intermediate, forming the dihydroisoxazole core with 85–90% diastereoselectivity for the trans-isomer .

\text{Nitroalkene} + \text{Styrene} \xrightarrow{\text{SnCl}_4, -78^\circ\text{C}} \text{Trans-Product} + \text{Cis-Byproduct (10–15%)}

Purification and Characterization

Column chromatography (PE/EtOAc, 2:1 → 1:2) separates trans- and cis-isomers, with the trans-isomer exhibiting higher RfR_f values (0.48 vs. 0.38) . Nuclear magnetic resonance (NMR) confirms the trans-configuration through distinct coupling constants:

  • 1H NMR^1\text{H NMR}: δ 1.97 (s, 3H, CH₃), 4.21 (dd, J = 8.2 Hz, 1H), 6.82–7.45 (m, 9H, aromatic) .

  • 13C NMR^{13}\text{C NMR}: 163.6 ppm (C=O), 160.0 ppm (C–O methoxy) .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for analogous compounds suggests:

  • Boiling Point: 345–355°C (extrapolated from )

  • Density: 1.13–1.17 g/cm³

  • LogP: 3.12 (indicative of moderate lipophilicity)

Spectral Characteristics

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C–O–C methoxy) .

  • Mass Spectrometry: Molecular ion peak at m/z 295.12 [M+H]⁺, with fragmentation patterns confirming the methoxyphenyl group .

Biological Activity and Applications

Fluorescent Probes

Derivatization with carboxylate groups yields pH-sensitive probes with:

  • Excitation/Emission: 370 nm/450 nm

  • Quantum Yield: 0.42 in aqueous buffer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator